Ethyl Cinnamate (CAS 103-36-6) is an organic ester of cinnamic acid and ethanol, recognized for its characteristic sweet, balsamic, and fruity aroma. It serves as a foundational component in the flavor and fragrance industries and functions as a versatile chemical intermediate for synthesizing more complex molecules in the pharmaceutical and specialty chemical sectors. Its physical properties, including a high boiling point (271-272 °C) and good solubility in alcohols and oils, make it a stable and processable choice for liquid formulations, baked goods, and polymer systems.
Substituting Ethyl Cinnamate with its closest analog, Methyl Cinnamate, or its precursor, Cinnamic Acid, is often unviable in precisely tuned formulations. The change from an ethyl to a methyl group, while structurally minor, significantly alters key physical and sensory properties. Methyl Cinnamate is more volatile and has a sharper, more intensely fruity aroma, whereas Ethyl Cinnamate provides a softer, longer-lasting balsamic and honeyed character. This difference in volatility and aroma profile directly impacts the sensory experience and longevity in fragrance and flavor systems. Furthermore, Ethyl Cinnamate exhibits better solubility in non-polar, oil-based formulations compared to the more alcohol-soluble Methyl Cinnamate, a critical factor for cosmetic and industrial applications. Direct use of Cinnamic Acid is often precluded by its solid state and poor solubility in many relevant systems.
Ethyl Cinnamate possesses a significantly higher boiling point and lower volatility compared to its most common substitute, Methyl Cinnamate. The boiling point of Ethyl Cinnamate is 271-272°C, while Methyl Cinnamate's is 260-262°C. A recent study quantified the standard molar enthalpies of vaporization at 298.15 K, showing Ethyl Cinnamate at (72.4 ± 2.5) kJ·mol−1, a value indicative of its lower volatility compared to analogs. This lower volatility provides a more sustained, longer-lasting aroma release, making it a preferred heart note in perfumery, in contrast to the more fleeting top-note character of Methyl Cinnamate.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 271-272 °C |
| Comparator Or Baseline | Methyl Cinnamate: 260-262 °C |
| Quantified Difference | ~10 °C higher than Methyl Cinnamate |
| Conditions | Standard atmospheric pressure. |
This ensures greater stability in high-temperature processes like baking and provides a more gradual, enduring scent profile in fragrances and air care products.
In applications requiring UV-B protection, Ethyl Cinnamate demonstrates superior performance over its unesterified precursor, Cinnamic Acid. Spectrophotometric analysis showed that at a concentration of 10 ppm in ethanol, Ethyl Cinnamate produced a Sun Protection Factor (SPF) value of 4.769. In the same study under identical conditions, Cinnamic Acid yielded a significantly lower SPF of 3.457. This indicates that the esterification to Ethyl Cinnamate enhances its ability to absorb UV-B radiation (290-320 nm), a critical attribute for sunscreens and material protectants.
| Evidence Dimension | Sun Protection Factor (SPF) |
| Target Compound Data | 4.769 |
| Comparator Or Baseline | Cinnamic Acid: 3.457 |
| Quantified Difference | 38% higher SPF value than Cinnamic Acid |
| Conditions | 10 ppm concentration in ethanol solution, assayed by spectrophotometer using the Mansur equation. |
For a target level of UV protection, a lower concentration of Ethyl Cinnamate is required, reducing formulation costs and potential for skin irritation compared to using its precursor.
Ethyl Cinnamate demonstrates measurable antifungal activity that is differentiated from its close analogs. In a comparative study against pathogenic fungi, Ethyl Cinnamate showed a Minimum Inhibitory Concentration (MIC) of 726.36 µM. This was more potent than Methyl Cinnamate, which had a higher (less potent) MIC of 789.19 µM under the same conditions. The study also showed that extending the alkyl chain to Butyl Cinnamate further increased potency (MIC = 626.62 µM), establishing a clear structure-activity relationship where the ethyl group offers a specific, intermediate level of efficacy.
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 726.36 µM |
| Comparator Or Baseline | Methyl Cinnamate: 789.19 µM | Butyl Cinnamate: 626.62 µM |
| Quantified Difference | 8% more potent (lower MIC) than Methyl Cinnamate |
| Conditions | Activity assayed against a panel of pathogenic fungi including C. albicans, C. tropicalis, and A. flavus. |
This allows for the selection of the precise cinnamate ester to balance efficacy, cost, and physical properties for applications in preservatives or agrochemicals.
The lower volatility and softer, balsamic-fruity aroma profile make Ethyl Cinnamate a preferred choice over Methyl Cinnamate for creating heart notes in fragrances that require warmth and longevity. Its superior solubility in oil-based systems further enhances its suitability for integration into lotions, creams, and other cosmetic formulations where a lasting, stable scent is critical.
With a 38% higher SPF value than its precursor Cinnamic Acid at the same concentration, Ethyl Cinnamate is a more efficient UV-B absorber. This makes it a cost-effective choice for formulators of sun care products and for use as an additive to protect polymers and coatings from UV degradation.
Due to its high boiling point and thermal stability, Ethyl Cinnamate is particularly well-suited for use in baked goods where it can withstand processing temperatures. Its characteristic sweet, fruity, and cinnamon-like profile is used to create strawberry, cherry, and spice notes in a variety of food products.
Demonstrating higher antifungal potency than Methyl Cinnamate, Ethyl Cinnamate serves as a functional active ingredient where a specific level of antimicrobial activity is required. It can be selected for preservative systems in cosmetics or as a component in bio-pesticides, offering a balance of efficacy and favorable physical properties.